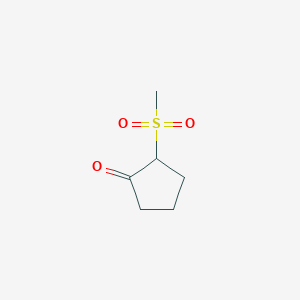

2-甲磺酰基环戊酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Methanesulfonylcyclopentan-1-one is a compound that can be associated with methanesulfonic acid derivatives. While the specific compound is not directly studied in the provided papers, insights can be drawn from the related research on methanesulfonic acid and its derivatives. Methanesulfonic acid is known for its role in various chemical reactions and has been studied through molecular dynamics simulations to understand its thermodynamic, structural, and dynamical properties . Ethyl methanesulfonate, a derivative, is recognized for its use as an alkylating agent in mutagenic and carcinogenic processes . The synthesis of benzothiazoles using methanesulfonic acid/SiO2 indicates the potential for methanesulfonic acid derivatives in facilitating organic synthesis reactions .

Synthesis Analysis

The synthesis of 2-Methanesulfonylcyclopentan-1-one is not explicitly detailed in the provided papers. However, the use of methanesulfonic acid/SiO2 as a catalyst in the synthesis of benzothiazoles suggests that similar acidic conditions could be employed for the synthesis of related sulfonate compounds . The efficiency and simplicity of this method, along with the use of widely available reagents, could potentially be applied to the synthesis of 2-Methanesulfonylcyclopentan-1-one.

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methanesulfonylcyclopentan-1-one has been analyzed using density functional theory and Moller-Plesset second-order perturbation theory . For ethyl methanesulfonate, two conformations were identified, with the C(s) conformation being more stable. The characteristics of the methanesulfonate anion as a leaving group were also revealed through natural bond orbital calculations . These techniques could be applied to determine the molecular structure and stability of 2-Methanesulfonylcyclopentan-1-one.

Chemical Reactions Analysis

The chemical reactivity of methanesulfonic acid derivatives is highlighted by their role in the synthesis of benzothiazoles . The methanesulfonate anion's characteristics as a leaving group suggest that 2-Methanesulfonylcyclopentan-1-one could participate in similar nucleophilic substitution reactions . The molecular dynamics simulation of methanesulfonic acid also provides insights into the influence of hydrogen bonds on the structural and dynamical properties of these compounds, which could affect their reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonic acid have been extensively studied, with properties such as density, shear viscosity, heat of vaporization, and melting temperature being in good agreement with experimental data . The vibrational analysis of ethyl methanesulfonate provides information on the infrared and Raman spectra, which could be used to infer the properties of 2-Methanesulfonylcyclopentan-1-one . The activation energies for self-diffusion, reorientational motions, and hydrogen bonding lifetimes are also relevant for understanding the physical behavior of methanesulfonic acid derivatives .

科学研究应用

氧化还原反应和异构化

甲磺酰氯的还原导致磺酰基,这在各种化学反应中都有影响。例如,这些自由基充当单不饱和脂肪酸的顺反异构化的催化剂。该反应突出了2-甲磺酰基化合物在改变分子结构和性质方面的潜在用途 (Tamba 等人,2007 年)。

离子液体和电化学

甲磺酰氯与氯化铝形成离子液体,表现出有趣的电化学性质。例如,这种组合允许钠可逆地插入五氧化二钒中,这是电池技术和材料科学中的一项重要反应 (Su, Winnick, & Kohl, 2001)。

酶抑制研究

甲磺酰氟是乙酰胆碱酯酶的抑制剂,乙酰胆碱酯酶是神经化学中的一种重要酶。研究该化合物与酶的相互作用有助于我们了解酶动力学和抑制机制 (Kitz & Wilson, 1963)。

合成和生物活性

甲磺酰肼的席夫碱已被合成并表征其抗菌和细胞毒性作用。这项研究表明 2-甲磺酰基化合物在制药和生物医学应用中的潜力 (Dodoff 等人,1999 年)。

分子结构分析

甲烷磺酰氯的分子结构已使用电子衍射进行了研究,为理解相关化合物的分子几何结构和键合提供了有价值的信息 (Hargittai & Hargittai, 1973)。

有机合成中的催化

甲磺酸催化由羧酸合成 2-取代苯并恶唑。这突出了 2-甲磺酰基化合物在促进各种化学转化中的作用,特别是在有机合成中 (Kumar, Rudrawar, & Chakraborti, 2008)。

晶体结构和生物功能

甲磺酸盐配合物的结构和振动性质已对其潜在的生物活性和在生物膜形成中的应用进行了研究 (Galván 等人,2018 年)。

动力学和光谱学

对甲磺酸盐的动力学和光谱表征的研究增强了我们对溶剂分解反应和影响反应性的电子效应的理解 (Bentley 等人,1994 年)。

凝胶化和材料科学

2,5-二-O-甲磺酰基-1,4:3,6-二酐-D-山梨醇在各种溶剂中表现出凝胶化特性。其结构特性对材料科学和纳米技术有影响 (Craythorne 等人,2009 年)。

自动氧化研究

甲磺酸与 OH 自由基的反应导致链氧化过程,提供了对磺酸自动氧化机制的见解 (Sehested & Holcman, 1996)。

复杂有机分子的合成

甲磺酸盐用于立体选择性合成复杂的有机分子,例如 1,2,3-三取代 1,3-二烯,证明了 2-甲磺酰基化合物在有机化学中的多功能性 (Alcaide 等人,2005 年)。

微生物代谢研究

甲磺酸是硫的生物地球化学循环中的关键中间体,并被各种需氧细菌代谢。这项研究有助于我们了解微生物生态学和环境科学 (Kelly & Murrell, 1999)。

液晶性质

烷基铵甲磺酸盐显示出液晶性质,与材料科学和分子设计的研究相关 (Matsunaga & Nishida, 1988)。

属性

IUPAC Name |

2-methylsulfonylcyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-10(8,9)6-4-2-3-5(6)7/h6H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJFZVZRSUHVGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40520434 |

Source

|

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonylcyclopentan-1-one | |

CAS RN |

89729-97-5 |

Source

|

| Record name | 2-(Methanesulfonyl)cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40520434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![1-[(2E)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B1282231.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)